N-(m-Hydroxyphenyl)anthranilic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyanilino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULREKUYCCSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175211 | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21003-78-1 | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Substituted Anthranilic Acids
Novel Synthetic Routes for N-Hydroxyphenyl Anthranilic Acid Derivatives
The synthesis of N-hydroxyphenyl anthranilic acid derivatives is primarily achieved through cross-coupling reactions, with various modifications aimed at improving efficiency and substrate scope.
Ullmann Condensation Approaches and Modifications
The Ullmann condensation is a cornerstone for the synthesis of N-aryl anthranilic acids. This copper-catalyzed reaction typically involves the coupling of an o-halobenzoic acid with an arylamine. researchgate.net For the synthesis of N-(m-Hydroxyphenyl)anthranilic acid, this would involve the reaction of a 2-halobenzoic acid with m-aminophenol.
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone. arkat-usa.org The reaction is typically catalyzed by copper powder or copper salts, often in the presence of a base like anhydrous potassium carbonate to neutralize the hydrogen halide formed. jocpr.comnih.gov
Modern modifications to the Ullmann condensation have been developed to create milder and more efficient protocols. These include:
Microwave-Assisted Synthesis : The use of microwave irradiation as a heat source can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.net
Use of Ionic Liquids : Ionic liquids have been explored as environmentally benign media for copper-catalyzed Ullmann-type coupling reactions, sometimes eliminating the need for a ligand or additive. researchgate.net
Ligand-Assisted Catalysis : The introduction of soluble copper catalysts supported by ligands such as diamines, acetylacetonate, 1,10-phenanthroline, or N,N-dimethyl glycine (B1666218) can lead to improved yields and milder reaction conditions. arkat-usa.org
Solvent-Free Conditions : In some instances, the reaction can be performed under solvent-free conditions, particularly with microwave assistance, which simplifies work-up procedures. researchgate.net
A general synthetic scheme for N-aryl anthranilic acids via Ullmann condensation is presented below.
Scheme 1: General Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation In this reaction, an o-halobenzoic acid reacts with a substituted aniline (B41778) in the presence of a copper catalyst and a base to yield the corresponding N-aryl anthranilic acid derivative.
Below is a table summarizing the synthesis of various N-aryl anthranilic acid derivatives, which are analogues of this compound.
Table 1: Synthesis of N-Aryl Anthranilic Acid Derivatives via Ullmann Condensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
| o-chlorobenzoic acid | Aniline | CuO / K₂CO₃ | - | 72 | nih.gov |
| o-chlorobenzoic acid | m-toluidine | CuO / K₂CO₃ | - | 78 | nih.gov |
| o-chlorobenzoic acid | p-chloroaniline | CuO / K₂CO₃ | - | 65 | nih.gov |
| 2-chlorobenzoic acid | Aniline derivatives | Copper | DMF | up to 99% | nih.gov |
| Anthranilic acids | Aryl bromides | - | Microwave | Good to Excellent | researchgate.net |
Mannich Reaction Applications in Derivatization
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govThis reaction results in the formation of an aminoalkylated derivative, known as a Mannich base. nih.gov While specific examples of the Mannich reaction on this compound are not readily available in the reviewed literature, the phenolic hydroxyl group and the aromatic rings present in the molecule offer potential sites for this transformation. Phenolic compounds are well-known substrates for Mannich reactions, where aminomethylation occurs, usually at the position ortho to the hydroxyl group. nih.govjyoungpharm.orgThe reaction introduces a basic aminoalkyl side chain, which can alter the physicochemical properties of the parent molecule. For instance, Mannich bases of various phenolic compounds, such as flavonoids and dehydrozingerone, have been synthesized to enhance their biological activities. jyoungpharm.orgnrfhh.com
Cyclization Strategies for Polycyclic Systems from Anthranilic Acid Precursors
N-substituted anthranilic acids are valuable precursors for the synthesis of various polycyclic systems, most notably acridones. Acridone consists of a tricyclic core that is the fundamental structure for a class of biologically active alkaloids. jocpr.comacs.org The most common method for synthesizing acridones from N-phenylanthranilic acids is through intramolecular Friedel-Crafts acylation, which involves cyclization under acidic conditions. jocpr.comVarious dehydrating agents and acids can be employed for this purpose.
Table 2: Comparison of Methods for Acridone Synthesis from N-Phenylanthranilic Acids
More recent and milder methods have been developed, such as an iron(II)-catalyzed intramolecular acylation that proceeds at room temperature with high yields and regioselectivity. arkat-usa.orgThis method utilizes a cooperative catalytic system of Fe(OTf)₂ and dichloromethyl methyl ether. arkat-usa.org Besides acridones, anthranilic acid derivatives can be cyclized to form other heterocyclic systems. For example, reaction with epoxides in the presence of lithium bromide can yield benzo[e]o researchgate.netnih.govxazepin-5-ones through a ring-opening-ring-closing cascade. organic-chemistry.orgFurthermore, N-substituted anthranilic acids can serve as precursors for quinoline (B57606) derivatives. nih.gov
Synthesis of Amide Derivatives and Analogues
The carboxylic acid group of N-substituted anthranilic acids can be readily converted into an amide functionality. This transformation is significant as the amide group is a key feature in many biologically active molecules. nih.gov A common method for amide synthesis involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. afjbs.comAlternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents. A study on N-phenyl anthranilic acid demonstrated a solvent-free synthesis of amide derivatives by heating an equimolar mixture of the acid, an amine (e.g., 2-aminophenol (B121084) or N-methyl aniline), and boric acid. afjbs.com More advanced methods include the Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates to produce N-acyl anthranilamides, which are structurally related to amide derivatives of anthranilic acid. nih.govTable 3: Examples of Synthesized Amide Derivatives from N-Phenyl Anthranilic Acid
| Amine Reactant | Synthetic Method | Product | Reference |
| Liquid Ammonia (B1221849) | Reaction with acid chloride (from SOCl₂) | 2-(Phenylamino)benzamide | afjbs.com |
| N-methyl aniline | Heating with boric acid | 2-(Phenylamino)-N-methyl-N-phenylbenzamide | afjbs.com |
| 2-amino phenol | Heating with boric acid | 2-(Phenylamino)-N-(2-hydroxyphenyl)benzamide | afjbs.com |
Esterification and Other Functional Group Manipulations
Esterification of the carboxylic acid group in N-aryl anthranilic acids is another common derivatization strategy. Esters are often synthesized to modify the solubility and pharmacokinetic properties of the parent acid. nih.gov Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. A series of acyloxy- and alkyloxymethyl esters of various N-aryl anthranilic acids have been synthesized. nih.govFor instance, lower alkyl esters can be prepared from the corresponding acids. google.com Recent advancements include a metal-free, base-assisted multicomponent reaction for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and various alcohols. rsc.orgWhile this method builds the anthranilate core itself, it highlights modern approaches to obtaining ester derivatives. The N-hydroxysuccinimide esters of anthranilic acids have also been prepared as active intermediates for the synthesis of other derivatives, such as quinolones. scispace.comnih.gov
Development of Hybrid Molecules Incorporating Anthranilic Acid Scaffolds
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The anthranilic acid scaffold has been successfully used in the development of such hybrid molecules. mdpi.com One strategy involves the synthesis of diamides by first creating a hybrid molecule and then acylating it. For example, a hybrid was synthesized from isatoic anhydride (B1165640) and 2-(3-chlorophenyl)ethylamine. mdpi.comThis initial hybrid was then acylated with various acyl chlorides to produce a series of diamides. nih.govmdpi.com Another approach involves linking the anthranilic acid scaffold to another bioactive heterocycle. For instance, novel hybrid compounds have been synthesized by connecting anthranilic acid derivatives to a 4-amino-7-chloroquinoline scaffold via a 1,3,4-oxadiazole (B1194373) linker. mdpi.comThis was designed to combine the features of both molecules to create new agents with potential quorum sensing inhibitory activity. mdpi.comThe synthesis involved preparing the 1,3,4-oxadiazol-2-one derivative of the anthranilic acid, which then reacts with the quinoline-based amine to form the final hybrid molecule. mdpi.com
Chemo- and Regioselective Synthesis Techniques for this compound
The synthesis of N-substituted anthranilic acids, including the specific compound this compound, relies on strategic chemical reactions that control how and where chemical bonds are formed. This control, known as chemo- and regioselectivity, is crucial for producing the desired molecule while minimizing unwanted byproducts. The primary methods employed for the synthesis of N-aryl anthranilic acids are transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These techniques are particularly valuable as they allow for the selective formation of a carbon-nitrogen (C-N) bond between an anthranilic acid precursor and an aryl group.
A significant challenge in the synthesis of N-substituted anthranilic acids is the potential for the catalyst to react with the carboxylic acid group. However, modern synthetic protocols have been developed that eliminate the need to protect this acidic functional group, streamlining the manufacturing process. nih.govacs.org
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of C-N bonds, which has been refined over the years to improve efficiency and broaden its applicability. ijpsonline.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. ijpsonline.comijpsonline.com For the synthesis of this compound, this would involve the reaction of a 2-halobenzoic acid with 3-aminophenol.
The regioselectivity of the Ullmann reaction is a key feature, particularly when using di-halogenated starting materials. The halogen atom positioned ortho to the carboxylic acid group is preferentially substituted, a result of the directing effect of the adjacent carboxyl group. This intramolecular assistance facilitates the desired coupling reaction.
Research has demonstrated that the choice of catalyst, base, and solvent significantly impacts the reaction's success. Copper catalysts, such as copper powder, copper(I) oxide (Cu₂O), and copper(I) iodide (CuI), are commonly employed. acs.orgnih.gov The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) or 2-ethoxyethanol (B86334) at elevated temperatures. acs.orgijpsonline.com The use of a base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrogen halide formed during the reaction. ijpsonline.comijpsonline.com
Innovations in the Ullmann condensation include the use of microwave irradiation or ultrasound to accelerate the reaction, often leading to higher yields in shorter timeframes. researchgate.net For instance, ultrasound-assisted synthesis of N-phenylanthranilic acid derivatives in water has been shown to be an effective and environmentally friendlier approach. researchgate.net
A representative Ullmann condensation for the synthesis of N-aryl anthranilic acids is presented in the table below, based on typical conditions reported in the literature for analogous compounds.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Chlorobenzoic acid | Substituted Aniline | Cupric Oxide | Anhydrous K₂CO₃ | Not specified (reflux) | Not specified | 7 | Good |
| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 76 |
Buchwald-Hartwig Amination
As an alternative to the often harsh conditions of the Ullmann reaction, the Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation. acs.org This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits broad functional group tolerance. acs.org
The Buchwald-Hartwig amination can be applied to the synthesis of N-aryl anthranilic acids, including derivatives with free carboxylic acid groups, particularly when the carboxylic acid is in the meta or para position relative to the site of amination. acs.org The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's efficiency and can be tailored to the specific substrates.
While the Ullmann condensation remains a prevalent method, the Buchwald-Hartwig amination offers a valuable and often more efficient alternative for the synthesis of this compound and its derivatives, especially when milder reaction conditions are required.
A generalized scheme for the Buchwald-Hartwig amination is shown in the table below, reflecting common parameters for the synthesis of related N-aryl amines.
| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Secondary Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 |
Pharmacological and Biochemical Investigations of N Substituted Anthranilic Acid Derivatives
Mechanisms of Anti-inflammatory Activity
The anti-inflammatory effects of N-(m-Hydroxyphenyl)anthranilic acid and its related compounds are attributed to a multifactorial mechanism involving the inhibition of key enzymes and modulation of inflammatory pathways.
Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1 and COX-2)
N-aryl anthranilic acid derivatives have demonstrated significant anti-inflammatory activity, which is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netijpsonline.com These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov The differential inhibition of these isoforms is a critical factor in the therapeutic efficacy and side-effect profile of anti-inflammatory drugs. researchgate.net
Studies on various anthranilic acid derivatives have revealed a range of COX inhibition profiles. For instance, derivatization of the carboxylate moiety in fenamic acid NSAIDs, such as meclofenamic acid, has been shown to generate potent and selective COX-2 inhibitors. nih.gov In one study, an anthranilic acid derivative, JS-4, was found to be a highly selective inhibitor of PGE2 production with an IC50 of 4.3 µM, while its inhibition of TXB2 production had a much higher IC50 of 59 µM, indicating strong COX-2 selectivity. researchgate.net Another study confirmed the higher in vitro COX-2 selectivity of JS-4 compared to another derivative, JS-3 (13.70 vs. 5.56). ijper.org This selectivity is supported by molecular docking studies which have shown a higher affinity of these derivatives for COX-2 over mefenamic acid. researchgate.netijper.org
The inhibition of COX-2 by these derivatives leads to a reduction in the production of pro-inflammatory prostaglandins, contributing to their anti-inflammatory effects. researchgate.net The IC50 values for the inhibition of prostaglandin (B15479496) D2 (PGD2) synthesis by meclofenamic acid was reported to be 0.06 μM. nih.gov
Table 1: COX Inhibition Data for Selected Anthranilic Acid Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
| JS-4 | PGE2 Production (COX-2) | 4.3 | High COX-2 Selectivity |
| JS-4 | TXB2 Production (COX-1) | 59 | |
| Meclofenamic Acid | PGD2 Synthesis (COX-2) | 0.06 | Nonselective |
| Meclofenamate amide 25 | COX-2 (in RAW264.7 cells) | 0.2 | Selective |
| Meclofenamate amide 31 | COX-2 (in RAW264.7 cells) | 0.12 | Selective |
5-Lipoxygenase (5-LOX) Inhibition
In addition to COX inhibition, some derivatives of anthranilic acid have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX). The 5-LOX pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. A series of N-hydroxycarbamates were synthesized and found to possess 5-lipoxygenase inhibiting activities. nih.gov Specifically, 5-hydroxyanthranilic acid derivatives have been identified as potent inhibitors of 5-lipoxygenase. nih.gov
Modulatory Effects on Inflammatory Pathways (e.g., Prostaglandin Synthesis)
The primary anti-inflammatory mechanism of N-substituted anthranilic acid derivatives is the modulation of the prostaglandin synthesis pathway through the inhibition of COX enzymes. researchgate.net By blocking the action of COX-1 and COX-2, these compounds effectively reduce the production of prostaglandins like PGE2 and PGI2, which are key players in the inflammatory cascade. ijper.org This leads to a decrease in vasodilation, vascular permeability, and the sensitization of nociceptors, thereby reducing the classic signs of inflammation.
Furthermore, some anthranilic acid derivatives have been shown to inhibit the peroxidase (POX) activity of prostaglandin H2 synthase (PGHS), an action not targeted by traditional NSAIDs like aspirin. nih.gov This inhibition of POX activity can prevent free-radical induced tissue injury associated with the PGHS enzyme. nih.gov Research has also indicated that 3-hydroxyanthranilic acid can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B (NF-κB) and inhibit nitric oxide synthase, further contributing to its anti-inflammatory profile. nih.gov
In Vitro Studies on Anti-inflammatory Potency
In vitro assays are crucial for determining the anti-inflammatory potential of new compounds. A common method is the inhibition of albumin denaturation assay, where the ability of a compound to protect albumin from heat-induced denaturation is measured. nih.gov In one such study, novel N-phenyl- or benzyl-substituted anthranilic acid hybrids demonstrated very good anti-inflammatory effects in preventing albumin denaturation. nih.gov For example, a hybrid compound, 4b, with an IC50 of 11 μg/mL, showed the highest degree of albumin protection, followed by compound 4c (13.6 μg/mL) and 4d (15.9 μg/mL). nih.gov
Another in vitro model involves the use of red blood cell membrane stabilization to assess anti-inflammatory activity. Additionally, the anti-inflammatory potency of anthranilic acid derivatives has been evaluated by measuring their effect on inflammatory markers in cell cultures. For instance, treatment of complete Freund's adjuvant (CFA)-induced arthritic rats with derivatives JS-3 and JS-4 led to a significant decrease in inflammatory parameters such as rheumatoid factor, interleukin (IL)-1β, and IL-6. ijper.org
Preclinical Analgesic and Antipyretic Mechanisms
The analgesic and antipyretic properties of N-substituted anthranilic acid derivatives are closely linked to their anti-inflammatory mechanisms. nih.govnih.govnih.gov By inhibiting COX enzymes and reducing prostaglandin synthesis, particularly PGE2 in the central nervous system, these compounds can alleviate pain and reduce fever. PGE2 is a key mediator of pyresis (fever) by acting on the hypothalamus to reset the body's thermostat.
Preclinical studies in animal models have demonstrated the analgesic and antipyretic effects of various anthranilic acid derivatives. For example, mefenamic acid and flufenamic acid, both N-aryl anthranilic acid derivatives, have well-documented analgesic and antipyretic activities. nih.govnih.gov While some newly synthesized anthranilic acid congeners showed good analgesic activity, they did not exhibit any antipyretic effects in the tested models. nih.gov It is suggested that the analgesic effects may also be partially mediated through other targets, as the metabolite of acetaminophen, N-(4-hydroxyphenyl)arachidonoylamide (AM404), has been shown to act on the transient receptor potential vanilloid 1 (TRPV1) channel and cannabinoid receptor 1 (CB1). mdpi.com
Antimicrobial and Antifungal Activity Assessment
Several studies have explored the antimicrobial and antifungal potential of N-substituted anthranilic acid derivatives. mdpi.comontosight.ai These compounds have shown a broad spectrum of activity against various bacterial and fungal strains.
In one study, a series of amide derivatives of N-phenyl anthranilic acid were synthesized and tested against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). afjbs.com The derivative 2-(Phenyl amino) N, N-diphenylbenzamide, demonstrated significant antibacterial activity against both strains. afjbs.com Another study reported that N-phenyl anthranilic acid itself showed significant antibacterial activity, though no noticeable antifungal effect was observed. nih.gov
The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential microbial processes. Molecular docking studies have suggested that these compounds may bind to and inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication. afjbs.com The structure of the derivative plays a significant role in its antimicrobial efficacy. For instance, the presence of a diphenyl group was found to enhance the antibacterial activity of an N-phenyl anthranilic acid derivative. afjbs.com
Regarding antifungal activity, while some studies report limited or no effect, others have found certain derivatives to be effective. nih.govnih.gov For example, metal complexes of N-phenyl anthranilic acid have shown good antifungal activity. mdpi.com
Table 2: Antimicrobial Activity of Selected Anthranilic Acid Derivatives
| Compound | Microorganism | Activity |
| N-phenyl anthranilic acid | Bacteria | Significant antibacterial activity |
| N-phenyl anthranilic acid | Fungi | No noticeable antifungal effect |
| 2-(Phenyl amino) N, N-diphenylbenzamide | Escherichia coli | Significant antibacterial activity |
| 2-(Phenyl amino) N, N-diphenylbenzamide | Staphylococcus aureus | Significant antibacterial activity |
In Vitro Antibacterial Efficacy Against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)
Derivatives of anthranilic acid have been a subject of research for their potential antibacterial properties. afjbs.comnih.govmdpi.com Investigations into various analogs have shown a range of activities against both Gram-positive and Gram-negative bacteria. afjbs.com For instance, a study on amide derivatives of N-Phenyl anthranilic acid, a related compound, demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. afjbs.com In particular, the derivative 2-(Phenyl amino) N, N-diphenylbenzamide showed significant antibacterial action against these strains. afjbs.com
However, another study that synthesized eight different derivatives of anthranilic acid reported that while four compounds, including N-phenyl anthranilic acid, exhibited significant antibacterial activity, the specific efficacy varied among the derivatives. nih.gov It is noteworthy that comprehensive studies focusing specifically on the in vitro antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus are not extensively available in the reviewed scientific literature. Therefore, a conclusive statement on its specific activity against these strains cannot be definitively made without direct experimental evidence.
Antifungal Properties in Preclinical Models
The exploration of anthranilic acid derivatives has extended to their potential antifungal applications. nih.govnih.gov However, the available research presents mixed findings. One study investigating the antimicrobial properties of eight anthranilic acid derivatives found that none of the synthesized compounds displayed any significant antifungal effects. nih.gov This suggests that the structural modifications in that particular series of derivatives were not conducive to antifungal action.
While the broader class of anthranilic acid derivatives has been examined for a variety of biological activities, specific preclinical data on the antifungal properties of this compound remains limited in the current scientific literature. nih.gov
Anticancer and Antiproliferative Research
The scaffold of anthranilic acid has served as a foundation for the development of new potential anticancer agents. nih.govontosight.aimdpi.com Research into this class of compounds has revealed that certain derivatives possess notable antiproliferative and anticancer properties. nih.govmdpi.com These compounds have been investigated for their ability to inhibit the growth of various human tumor cell lines and to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com
Induction of Apoptosis in Specific Cancer Cell Lines (e.g., MDA-MB-231)
A study on N,N-Dimethyl-anthranilic acid, a derivative of anthranilic acid, isolated from the mushroom Calvatia nipponica, has demonstrated the induction of apoptosis in the human breast cancer cell line MDA-MB-231. nih.gov Treatment with this compound led to a significant increase in the population of apoptotic cells. nih.gov Specifically, image-based cytometric analysis confirmed that the percentage of annexin-V-positive cells, a marker for apoptosis, increased substantially upon treatment. nih.gov
The investigation revealed that the cytotoxic effect of N,N-Dimethyl-anthranilic acid on MDA-MB-231 cells is mediated through the induction of apoptosis. nih.gov While this provides insight into the potential of the anthranilic acid scaffold, direct studies on the apoptosis-inducing capabilities of this compound in MDA-MB-231 cells are not prominently featured in the reviewed literature.
Extrinsic and Intrinsic Apoptotic Signaling Pathway Modulation (e.g., Caspase-8, Caspase-9, PARP, Bax, Bcl-2)
Further investigation into the mechanism of apoptosis induction by N,N-Dimethyl-anthranilic acid in MDA-MB-231 cells revealed its influence on key signaling molecules in both the extrinsic and intrinsic apoptotic pathways. nih.gov Treatment with the compound resulted in the upregulation of several pro-apoptotic proteins. nih.gov
Specifically, an increase in the levels of cleaved caspase-8, an initiator caspase in the extrinsic pathway, and cleaved caspase-9, an initiator caspase in the intrinsic pathway, was observed. nih.gov The activation of these initiator caspases leads to the cleavage of executioner caspases, such as caspase-3, which was also found to be upregulated. nih.gov A downstream target of activated caspase-3, poly (ADP-ribose) polymerase (PARP), was also cleaved, a hallmark of apoptosis. nih.gov
Moreover, the study demonstrated a shift in the balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. The levels of the pro-apoptotic protein Bax were increased, while the levels of the anti-apoptotic protein Bcl-2 were decreased. nih.gov This alteration in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, which subsequently activates caspase-9. nih.gov
Table 1: Modulation of Apoptotic Markers in MDA-MB-231 Cells by an Anthranilic Acid Derivative
| Apoptotic Marker | Effect of Treatment | Pathway |
|---|---|---|
| Caspase-8 | Upregulation of cleaved form | Extrinsic |
| Caspase-9 | Upregulation of cleaved form | Intrinsic |
| Caspase-3 | Upregulation of cleaved form | Common Execution |
| PARP | Upregulation of cleaved form | Common Execution |
| Bax | Upregulation | Intrinsic |
| Bcl-2 | Decreased levels | Intrinsic |
Data derived from studies on N,N-Dimethyl-anthranilic acid, a derivative of anthranilic acid. nih.gov
In Vitro Growth Inhibitory Properties Against Human Tumor Cell Lines
The in vitro growth inhibitory properties of various anthranilic acid derivatives have been evaluated against a panel of human tumor cell lines. nih.govscirp.org Structural modifications of the anthranilic acid scaffold have led to the development of compounds with potent antiproliferative activity. nih.gov
One study reported the synthesis of a series of (hetero)aryl esters of an N-substituted anthranilic acid that demonstrated in vitro growth inhibitory properties in the nanomolar to low micromolar concentration range against a wide array of human tumor cell lines. nih.gov Another related compound, 3-hydroxyanthranilic acid, was shown to inhibit the growth of sorafenib-resistant hepatocellular carcinoma cells in a dose-dependent manner. nih.gov These findings underscore the potential of the anthranilic acid framework in designing novel anticancer agents with significant growth-inhibitory capabilities. nih.govnih.gov
Modulation of Specific Cellular Targets in Neoplastic Processes
The anticancer effects of anthranilic acid derivatives are believed to be mediated through the modulation of various cellular targets involved in neoplastic processes. mdpi.com Analogs of anthranilic acid have been described as initiators of apoptosis, suppressors of key signaling pathways like the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com Furthermore, these derivatives have been identified as inhibitors of enzymes such as aldo-keto reductases. mdpi.com
For example, 3-hydroxyanthranilic acid has been shown to inhibit the stemness of hepatocellular carcinoma cells by suppressing the AKT/GSK-3β/β-catenin signaling pathway. nih.gov While the broader class of anthranilic acid derivatives shows promise in targeting various cellular components and pathways critical for cancer cell survival and proliferation, specific cellular targets modulated by this compound have not been extensively detailed in the reviewed scientific literature. mdpi.com
Enzyme Inhibition Studies
The ability of N-substituted anthranilic acid derivatives to inhibit various enzymes is a key area of pharmacological research. This section examines the inhibitory effects of these compounds on several key enzymes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. nih.govresearchgate.netmdpi.com
Currently, there is a lack of direct scientific studies specifically investigating the acetylcholinesterase inhibitory effects of this compound. However, the broader class of N-substituted anthranilic acid derivatives has been a subject of interest in the development of new AChE inhibitors. For instance, studies on various phenolic compounds and their derivatives have demonstrated their potential to inhibit AChE. mdpi.comnih.gov The inhibitory activity is often influenced by the nature and position of substituents on the aromatic rings. For example, research on hydroxycinnamic acid derivatives revealed that modifications to the parent molecule could significantly enhance AChE inhibition. mdpi.com Specifically, the synthesis of amides from trans-caffeic/ferulic acid and dopamine (B1211576) resulted in compounds with potent AChE inhibitory effects. mdpi.com
Future research may explore the potential of this compound and its analogs as AChE inhibitors, given the established activity of related phenolic and anthranilic acid structures.
Heme oxygenase (HO) is an enzyme that catalyzes the degradation of heme. In some pathogenic bacteria, HO is crucial for acquiring iron, an essential nutrient for their survival and virulence. Therefore, inhibiting bacterial HO is a potential antimicrobial strategy. nih.govresearchgate.net
The development of novel HO inhibitors has focused on various chemical scaffolds, including imidazole-based compounds, which are structurally distinct from anthranilic acid derivatives. mdpi.com These inhibitors have shown promise in in vitro anticancer studies, highlighting the therapeutic potential of targeting HO-1. mdpi.com
Pantothenate kinase (PanK) is the key regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. researchgate.netnih.gov Mutations in the human PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder. nih.govnih.gov In bacteria, the PanK pathway is a potential target for the development of new antibiotics. nih.gov
There is no direct evidence in the reviewed scientific literature to suggest that this compound inhibits pantothenate kinase. Research into PanK inhibitors has explored various molecular structures. For instance, allosteric activators of PANK have been developed that can cross the blood-brain barrier and increase CoA levels in the brain, offering a potential therapeutic strategy for PKAN. researchgate.net Furthermore, studies on commercial supplements like pantothenate, pantethine, and others have shown they can improve pathological alterations in mutant PANK2 cells with residual expression levels, suggesting alternative approaches to address CoA deficiency. nih.govresearchgate.net
The search for novel bacterial PanK inhibitors is an active area of research aimed at combating multidrug-resistant infections. nih.gov
Modulation of Membrane Transport Systems
N-phenyl anthranilic acid and its derivatives are recognized for their capacity to modulate membrane transport systems. afjbs.com These compounds can influence the activity of various transporters, which are integral membrane proteins responsible for the movement of ions, neurotransmitters, and other small molecules across cellular membranes.
While specific studies on the modulation of membrane transport systems by this compound are not detailed in the available literature, research on related compounds provides insights into this pharmacological activity. For example, the endocannabinoid transport inhibitor AM404, which is N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, has been shown to produce antinociceptive effects in models of neuropathic and inflammatory pain. nih.gov This highlights the potential for hydroxyphenyl-containing compounds to interact with and modulate transport systems involved in pain signaling.
Neuroprotective Effects of Anthranilic Acid-Based Alkaloids
The neuroprotective potential of anthranilic acid derivatives is an area of growing interest. These compounds may offer therapeutic benefits for a range of neurodegenerative disorders. nih.govnih.govresearchgate.net
A significant body of evidence for the neuroprotective effects of a closely related compound, 3-hydroxyanthranilic acid (3-HAA), exists. nih.govnih.govresearchgate.net Research has demonstrated that 3-HAA exhibits neuroprotective activity by suppressing the production of inflammatory cytokines and chemokines in glial cells and reducing cytokine-induced neuronal death. nih.govnih.gov This neuroprotective effect is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov The ability of 3-HAA to induce HO-1 was confirmed in both cultured human astrocytes and in vivo in mouse brains. nih.govresearchgate.netnih.gov
The table below summarizes the neuroprotective effects of 3-hydroxyanthranilic acid (3-HAA) as observed in primary human fetal central nervous system cultures.
Table 1: Neuroprotective Effects of 3-Hydroxyanthranilic Acid (3-HAA)
| Experimental Condition | Effect of 3-HAA | Reference |
|---|---|---|
| Cytokine-induced neuronal death | Significant reduction in neuronal death | nih.gov |
| Glial cytokine and chemokine expression | Suppression of expression | nih.gov |
These findings suggest that the core structure of hydroxyanthranilic acid possesses neuroprotective capabilities, warranting further investigation into this compound for similar properties.
Quorum Sensing Inhibition in Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including biofilm formation and the production of virulence factors. Inhibiting QS is a promising anti-infective strategy that may reduce bacterial pathogenicity without exerting selective pressure for resistance. nih.govnih.govgoogle.com
While direct studies on this compound as a quorum sensing inhibitor are limited, research on other anthranilic acid derivatives has shown significant potential in this area. A study on newly synthesized quinoline (B57606) and anthranilic acid hybrids identified several compounds with potent anti-QS activity. nih.gov These compounds were effective at inhibiting biofilm formation and the production of virulence factors in Pseudomonas aeruginosa. nih.gov
The table below presents the quorum sensing inhibitory activity of selected anthranilic acid derivatives against Chromobacterium violaceum.
Table 2: Quorum Sensing Inhibition by Anthranilic Acid Derivatives
| Compound | Concentration (µM) | Inhibition of Violacein Production (%) | Reference |
|---|---|---|---|
| 19 | 400 | >85 | nih.gov |
| 19 | 100 | >50 | nih.gov |
Furthermore, research on N-acyl cyclopentylamides has identified N-(2-hydroxyphenyl)-3-oxododecanamide as an antagonist of the rhl and las quorum-sensing systems in P. aeruginosa. nih.gov These findings underscore the potential of the N-phenylanthranilic acid scaffold as a basis for the development of novel quorum sensing inhibitors.
Antispasmodic Activity Investigations (Ex Vivo Models)
Research into the antispasmodic properties of N-substituted anthranilic acid derivatives, particularly this compound, is an emerging area of interest. While direct studies on this specific compound are limited, the broader class of fenamates, to which it is structurally related, has demonstrated effects on smooth muscle contractility in ex vivo models.
For instance, mefenamic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID) and a fenamate derivative, has been shown to inhibit spontaneous contractions in isolated rat uterine smooth muscle. nih.gov This inhibitory effect suggests a potential mechanism for its use in treating conditions associated with uterine hypercontractility. The relaxant effect is attributed to the modulation of ion channels, a characteristic that may be shared by other N-substituted anthranilic acid derivatives.
The investigation of novel anthranilic acid hybrids has also pointed towards their potential as spasmolytic agents. While specific data for this compound is not yet available, these findings encourage further exploration of its effects on various smooth muscle tissues in ex vivo preparations.
Table 1: Antispasmodic Activity of Related Anthranilic Acid Derivatives
| Compound | Tissue Model | Effect |
|---|---|---|
| Mefenamic Acid | Rat Uterus | Inhibition of spontaneous contractions |
| This compound | Data not available | Data not available |
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). Potentiators are a class of drugs that enhance the function of CFTR channels that are present at the cell surface.
While direct studies on this compound as a CFTR potentiator have not been identified, the anthranilic acid scaffold is a known starting point for the development of CFTR modulators. nih.govnih.govnih.gov For example, the compound 5-nitro-2-(3-phenylpropylamino) benzoate (B1203000) (NPPB), an anthranilic acid derivative, has been reported to act as a CFTR potentiator. nih.gov It is believed to enhance CFTR activity through a mechanism that involves the ATP hydrolysis-driven gating of the channel. nih.gov
The potential for this compound to act as a CFTR potentiator would depend on how its specific chemical structure interacts with the CFTR protein. Structure-activity relationship studies on other anthranilic acid derivatives could provide insights into how the m-hydroxy substitution might influence binding and functional potentiation of the CFTR channel. However, without direct experimental evidence, its role as a CFTR potentiator remains speculative.
Table 2: CFTR Potentiation by Related Anthranilic Acid Derivatives
| Compound | CFTR Mutant | Potentiation Effect |
|---|---|---|
| 5-nitro-2-(3-phenylpropylamino) benzoate (NPPB) | G551D-CFTR | Increased channel activity |
| This compound | Data not available | Data not available |
Inhibition of Far Upstream Element Binding Protein 1 (FUBP1) Function
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a protein that plays a crucial role in regulating the transcription of several genes, including the proto-oncogene c-Myc. nih.govnih.govresearchgate.net The inhibition of FUBP1 is being explored as a potential therapeutic strategy in cancer.
Screening of large chemical libraries has identified certain anthranilic acid derivatives as inhibitors of FUBP1. nih.govnih.govresearcher.life These compounds have been shown to disrupt the interaction between FUBP1 and its target DNA sequence, FUSE, leading to a decrease in c-Myc expression and subsequent inhibition of cell growth. nih.govnih.gov
However, a thorough review of the current scientific literature reveals no specific studies investigating the inhibitory effect of this compound on FUBP1 function. While the broader class of anthranilic acids has shown promise in this area, the specific activity of the m-hydroxy derivative has not been characterized. Therefore, any potential role of this compound as a FUBP1 inhibitor is currently unknown.
Table 3: FUBP1 Inhibition by Anthranilic Acid Derivatives
| Compound/Derivative Class | Mechanism of Action |
|---|---|
| Certain screened anthranilic acid derivatives | Inhibit FUBP1-FUSE interaction, decrease c-Myc expression |
| This compound | Data not available |
Structure Activity Relationship Sar Studies and Molecular Design
Iterative SAR Analysis for Potency and Selectivity Enhancement
Iterative structure-activity relationship (SAR) analysis is a cornerstone in the development of anthranilic acid-based bioactive compounds, enabling the systematic refinement of molecular structures to enhance potency and selectivity. This process involves the synthesis of a series of analogs where specific parts of the lead molecule, such as N-(m-Hydroxyphenyl)anthranilic acid, are methodically altered and the resulting changes in biological activity are evaluated.
In the pursuit of novel antimicrobial agents, for instance, a series of N-substituted β-amino acid derivatives incorporating a 2-hydroxyphenyl moiety have been synthesized and assessed. This iterative approach has revealed that specific substitutions on the phenyl ring significantly influence antimicrobial efficacy. For example, compounds with a 4-nitrophenyl, 5-nitro-2-thienyl, or 5-nitro-2-furyl group exhibited promising activity against multidrug-resistant Staphylococcus aureus. nih.gov This highlights how iterative modifications can pinpoint substitutions that bolster the desired biological effect.
Similarly, in the context of antitubercular drug discovery, SAR studies around the anthranilic acid core have been instrumental. mdpi.com The replacement of a halogen atom at a specific position on the phenyl ring with different functional groups, such as a cyclopropyl-substituted alkyne or an unsubstituted alkyne, led to measurable changes in inhibitory potency against essential mycobacterial enzymes. mdpi.com The introduction of a pyrazole (B372694) ring at another position was found to improve activity, demonstrating the fine-tuning possible through iterative SAR. mdpi.com
The overarching goal of these iterative cycles is to build a comprehensive understanding of how different structural features contribute to the molecule's interaction with its biological target. This knowledge-driven approach allows for the rational design of subsequent generations of compounds with improved potency and a more desirable selectivity profile, minimizing off-target effects.
Impact of Substitution Patterns on Biological Activity
The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on both the anthranilic acid and the N-phenyl rings. The strategic placement of various functional groups can dramatically alter the compound's potency, selectivity, and even its mechanism of action.
For instance, in the development of antitubercular agents based on the anthranilic acid scaffold, specific substitution patterns have been shown to be critical. The introduction of a pyrazole at position 4 of the phenyl ring enhanced activity, while an unsubstituted alkyne at the same position resulted in a decrease in potency. mdpi.com Furthermore, replacing an iodine atom at position 5 of the phenyl ring with a cyclopropyl-substituted alkyne also modulated the compound's inhibitory effect. mdpi.com These findings underscore the sensitivity of biological activity to the precise placement of substituents.
In a different context, the investigation of anthranilate sulfonamides has revealed that the electronic properties of substituents play a key role in their cytotoxic effects. nih.gov A derivative with a strong electron-withdrawing nitro group (NO2) at the C-4' position of the benzenesulfonamide (B165840) moiety exhibited the highest cytotoxicity against a human T-cell leukemia cell line (MOLT-3). nih.gov In contrast, derivatives with methyl (CH3) or chloro (Cl) groups at the same position showed comparable but lower cytotoxic effects. nih.gov This suggests that the electron density of the substituent directly impacts the compound's anticancer activity.
The following table summarizes the impact of different substitution patterns on the biological activity of anthranilic acid derivatives based on published research findings.
| Parent Compound Scaffold | Substituent | Position | Observed Biological Activity |
| Anthranilic Acid | Pyrazole | 4-position of phenyl ring | 1.6-fold improvement in antitubercular activity. mdpi.com |
| Anthranilic Acid | Unsubstituted Alkyne | 4-position of phenyl ring | 2-fold decrease in antitubercular potency. mdpi.com |
| Anthranilic Acid | Cyclopropyl-substituted alkyne | 5-position of phenyl ring | One-third reduction in antitubercular potency. mdpi.com |
| Anthranilate Sulfonamide | NO2 | C-4' of benzenesulfonamide | Highest cytotoxicity against MOLT-3 cells. nih.gov |
| Anthranilate Sulfonamide | CH3 | C-4' of benzenesulfonamide | Lower cytotoxicity compared to NO2 substituent. nih.gov |
| Anthranilate Sulfonamide | Cl | C-4' of benzenesulfonamide | Lower cytotoxicity compared to NO2 substituent. nih.gov |
These examples clearly illustrate that the biological profile of this compound derivatives can be finely tuned by strategic manipulation of their substitution patterns.
Design Principles for Novel Anthranilic Acid Derivatives as Bioactive Agents
The design of novel bioactive agents based on the this compound scaffold is guided by several key principles derived from extensive structure-activity relationship (SAR) studies. These principles aim to optimize the therapeutic potential of these derivatives while minimizing undesirable properties.
A fundamental design strategy involves the bioisosteric replacement of key functional groups. This approach entails substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or altering metabolic stability. For example, in the development of antitubercular agents, the carboxylic acid moiety of the anthranilic acid core has been replaced with a tetrazole, a well-known bioisostere for carboxylic acids. mdpi.com This modification can influence the compound's acidity, lipophilicity, and ability to interact with its biological target.
Another important principle is the introduction of conformational constraints . By incorporating rigid structural elements or specific substituents, the flexibility of the molecule can be reduced. This can lock the molecule into a bioactive conformation that is optimal for binding to its target receptor or enzyme. This strategy can lead to increased potency and selectivity.
Molecular hybridization is a further design principle where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. This can result in compounds with dual or synergistic activities. For instance, derivatives of anthranilic acid have been used as a starting point for the development of new anti-inflammatory and analgesic agents. researchgate.net
Furthermore, the modulation of physicochemical properties such as solubility and lipophilicity is a critical aspect of the design process. These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For example, research has focused on creating amide derivatives of N-phenyl anthranilic acid to improve solubility and bioavailability, which could lead to a reduction in dose-related side effects. afjbs.com
The following table outlines some of the key design principles for developing novel anthranilic acid derivatives.
| Design Principle | Description | Example |
| Bioisosteric Replacement | Substitution of a functional group with another group having similar properties. | Replacing a carboxylic acid with a tetrazole in antitubercular agents. mdpi.com |
| Conformational Constraints | Reducing molecular flexibility to favor a bioactive conformation. | N/A |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. | Developing new anti-inflammatory and analgesic agents from anthranilic acid derivatives. researchgate.net |
| Modulation of Physicochemical Properties | Altering properties like solubility and lipophilicity to improve ADME profiles. | Creating amide derivatives of N-phenyl anthranilic acid to enhance solubility. afjbs.com |
By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with tailored biological activities for a wide range of therapeutic applications.
Conformational Analysis and its Influence on Receptor Interactions
The three-dimensional shape, or conformation, of a molecule like this compound is critical for its interaction with biological receptors. Conformational analysis, which involves studying the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is therefore a vital tool in understanding and predicting biological activity.
The flexibility of the diarylamine linkage in this compound allows the two aromatic rings to adopt various orientations relative to each other. However, only specific conformations are likely to be "bioactive," meaning they can fit optimally into the binding site of a target protein, such as an enzyme or a receptor. The presence and nature of substituents on the rings can influence the preferred conformation by creating steric hindrance or new intramolecular interactions, such as hydrogen bonds.
For example, in the study of opioid phenylmorphans, which share a similar m-hydroxyphenyl group, conformational analysis using high-resolution nuclear magnetic resonance (NMR) spectroscopy revealed that the orientation of the phenyl ring is crucial for its morphine-like properties. nih.gov For the active enantiomer, the phenyl group adopts a specific orientation with respect to the piperidine (B6355638) ring, which is consistent with its biological activity. nih.gov This highlights how a specific conformation is essential for a productive interaction with the opioid receptor.
Computational methods, such as molecular mechanics, are also employed to calculate the energies of different conformations and to model how a ligand might dock into the binding site of a receptor. nih.gov These models can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. By understanding the conformational requirements for binding, medicinal chemists can design new derivatives that are pre-organized into the bioactive conformation, potentially leading to higher affinity and potency.
In essence, the biological activity of this compound and its derivatives is not solely determined by their chemical formula but is intimately linked to their three-dimensional structure. Conformational analysis provides the crucial link between molecular structure and biological function, guiding the design of more effective therapeutic agents. nih.gov
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a ligand, such as N-(m-Hydroxyphenyl)anthranilic acid, might interact with a biological target, typically a protein or nucleic acid.
Derivatives of anthranilic acid have been the subject of molecular docking studies to explore their potential as inhibitors for various biological targets. For instance, in the development of inhibitors for Replication Protein A (RPA), a crucial protein in DNA damage response, an anthranilic acid-based series was identified and optimized using a structure-guided approach. nih.gov The carboxylic acid of the anthranilic acid moiety was found to form a key charge-charge interaction with an arginine residue (Arg41) in the RPA70N domain. nih.gov Furthermore, the amide carbonyl oxygen participated in a hydrogen bond with an asparagine residue (Asn85), and an internal hydrogen bond with the anthranilic acid was proposed to maintain the planarity of the molecule in its binding pose. nih.gov
In another study, novel anthranilic acid hybrids were investigated as potential antispasmodics through molecular docking simulations with DNA. mdpi.comnih.gov The results suggested that these compounds interact with DNA via groove binding, with hydrogen bonding playing a significant role in the binding process. mdpi.com Such interactions can induce conformational changes in DNA, potentially preventing replication and transcription. mdpi.com Docking simulations were also performed against albumin to understand their anti-inflammatory activities, revealing that the compounds preferentially bind to drug binding site I. mdpi.com
The binding affinity in docking studies is often estimated by a scoring function, which calculates a value, such as the Rerank Score or Gibbs free energy (ΔG), where more negative values indicate better binding. mdpi.comnih.gov For a docking procedure to be considered reliable, the root-mean-square deviation (RMSD) of the docked ligand pose compared to its co-crystallized position should ideally be low, typically under 2.0 Å. nih.gov
These examples, while not directly on this compound itself, highlight the utility of molecular docking in understanding the structure-activity relationships of related anthranilic acid derivatives and predicting their potential biological targets. nih.govmdpi.comnih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for calculating properties like molecular geometries, vibrational frequencies, and electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
For example, in a study of chalcone (B49325) derivatives, DFT calculations at the B3LYP/6-311G(d,p) basis set were used to determine HOMO and LUMO energies. bhu.ac.in This analysis helps in understanding the chemical behavior and reactive sites of the molecule. bhu.ac.in Similarly, FMO analysis of N-heterocyclic compounds like 8-hydroxyquinoline (B1678124) indicated low hardness and high softness, suggesting good reactivity. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity, low kinetic stability, and easier electronic excitation. A large gap suggests high stability. |
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. youtube.com
MEP analysis can identify the most likely sites for hydrogen bonding and other electrostatic interactions. nih.gov For instance, in a study on a chalcone derivative, the MEP map showed that the positive electrostatic potential was concentrated near the hydrogen atoms. bhu.ac.in In another example, MEP analysis of the nucleosome acidic patch helped to understand its interaction with various proteins. nih.gov
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as parts of the aromatic rings, indicating these as sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the carboxylic acid, hydroxyl, and amine groups would exhibit positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation.
Molecular Mechanics Calculations for Conformation and Energy Barriers
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for studying the different spatial arrangements of atoms (conformations) and the energy barriers between them.
These calculations can determine the most stable conformation of a molecule and the energy required for rotations around single bonds. This information is crucial for understanding how a molecule might fit into a receptor's binding site. For example, the initial geometry of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide was optimized using the MM+ method in HyperChem software as a preliminary step for more advanced quantum chemical calculations. researchgate.net
For this compound, molecular mechanics calculations could be used to explore the rotational barriers around the C-N bond connecting the two phenyl rings and the C-C bond connecting the carboxylic acid group. This would provide insight into the molecule's flexibility and the relative energies of its different conformers, which can influence its biological activity.
In Silico Prediction of Pharmacodynamic Profiles
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacodynamic and pharmacokinetic properties of drug candidates. These computational predictions help in prioritizing compounds for further experimental testing.
Pharmacodynamic predictions can involve identifying potential biological targets and predicting the biological activity spectrum of a compound. scielo.br For example, in silico studies on plant-derived compounds have predicted anticancer and anti-inflammatory activities by modeling their interactions with specific enzymes. scielo.br
Pharmacokinetic predictions, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), are also crucial. Tools like pkCSM and Pre-ADMET can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. nih.govmdpi.com For instance, in silico ADME predictions for novel pyrimidine (B1678525) derivatives showed good drug-like solubility and were in accordance with Lipinski's rule of five. mdpi.com MetaPrint2D can be used to predict the most likely sites of metabolism on a molecule. scielo.br
For this compound, in silico tools could be used to predict its potential biological targets, its ADME profile, and its likelihood of being an orally bioavailable drug. These predictions, while not a substitute for experimental data, can guide the design of further studies.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Source |
| Molecular Weight | 229.23 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donors | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 4 | PubChem nih.gov |
| Rotatable Bonds | 3 | PubChem nih.gov |
| Polar Surface Area | 69.6 Ų | PubChem nih.gov |
Note: These values are computationally predicted and sourced from PubChem. nih.gov
Biosynthetic Pathways and Preclinical Metabolism of Anthranilic Acid Derivatives
Biosynthesis of Anthranilic Acid from Precursors (e.g., Chorismic Acid, Tryptophan)
Anthranilic acid is a crucial aromatic intermediate synthesized by plants and microorganisms. nih.gov Its production is a key branch point in the biosynthesis of the essential amino acid tryptophan. The primary metabolic route begins with the shikimate pathway, a seven-step process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. frontiersin.orgfrontiersin.org Chorismate serves as a common precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.org
The first committed step in tryptophan biosynthesis is the conversion of chorismate to anthranilate. frontiersin.orgfrontiersin.org This reaction is catalyzed by the enzyme anthranilate synthase (AS). frontiersin.orgresearchgate.net The reaction involves adding an amine group, which can be sourced from either free ammonia (B1221849) or the side chain of glutamine, depending on the specific subunits of the anthranilate synthase enzyme complex. frontiersin.orgfrontiersin.org While anthranilate is a direct precursor to tryptophan, the pathway is subject to feedback inhibition, where tryptophan can suppress the activity of some anthranilate synthases, thereby regulating its own production. frontiersin.orgresearchgate.net In plants, this entire process occurs within the plastids. nih.govfrontiersin.org An accumulation of anthranilate, for instance in certain mutants, can lead to the formation of its glucosylated form, anthranilate β-glucoside. nih.gov
Microbial Production of Hydroxycinnamoyl Anthranilates (Avenanthramides)
Avenanthramides (Avns), which are N-cinnamoylanthranilic acids, are plant-produced phenolic alkaloids with recognized health benefits. nih.govmdpi.com Due to their value, significant research has focused on developing microbial systems for their production as a sustainable alternative to chemical synthesis or plant extraction. nih.govresearchgate.net
Metabolic engineering strategies in microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae have proven successful. nih.govnih.gov A common approach involves expressing plant-derived enzymes in a microbial host. For example, co-expression of 4-coumarate:CoA ligase (4CL) from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus in yeast enabled the production of various cinnamoyl anthranilates when fed with anthranilate and different cinnamic acids. nih.gov
In E. coli, researchers have engineered strains to produce specific avenanthramides directly from glucose. By using an anthranilate-accumulating E. coli strain and expressing genes such as HCBT and a 4CL from tobacco, scientists achieved the production of Avn D [N-(4'-hydroxycinnamoyl)-anthranilic acid] and Avn F [N-(3',4'-dihydroxycinnamoyl)-anthranilic acid] upon feeding the respective precursors. nih.govtandfonline.com Further engineering to include a tyrosine ammonia-lyase (TAL) allowed for the endogenous production of p-coumarate from tyrosine, leading to the synthesis of Avn D from glucose. nih.govtandfonline.com Significant improvements in production titers have been achieved by boosting the synthesis of precursors like tyrosine. nih.gov
| Engineered Product | Host Organism | Key Expressed Enzymes | Precursors/Substrates |
| Cinnamoyl Anthranilates | Saccharomyces cerevisiae | 4CL, HCBT | Anthranilate, Cinnamates |
| Avn D | Escherichia coli | HCBT, Nt4CL1, RgTAL | Glucose (via Tyrosine) |
| Avn F | Escherichia coli | HCBT, Nt4CL1, Sam5 or HpaBC | Glucose (via Tyrosine & Caffeate) |
Investigating Kynurenine (B1673888) Pathway Metabolites and Their Biological Importance
In humans, the kynurenine pathway is the primary metabolic route for tryptophan, accounting for over 95% of its catabolism. nih.govwikipedia.org This pathway is critical not only for tryptophan degradation but also for producing a range of bioactive metabolites that play key roles in physiology and pathology. nih.govresearchgate.net The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which oxidize tryptophan into N-formylkynurenine, which is then converted to kynurenine. nih.gov
The metabolites of this pathway, often called kynurenines, have diverse and sometimes opposing biological effects, such as being neuroprotective or neurotoxic, and antioxidant or pro-oxidative. nih.gov Key metabolites include kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine (3-HK), and quinolinic acid. wikipedia.orgnih.gov For instance, 3-HK and quinolinic acid are known neurotoxins, whereas kynurenic acid is considered neuroprotective. nih.gov
Disruptions in the homeostasis of the kynurenine pathway are implicated in a wide array of diseases, including neurodegenerative disorders (like Alzheimer's and Huntington's disease), psychiatric conditions (such as depression and schizophrenia), cancer, and autoimmune diseases. nih.govwikipedia.orgnih.gov The pathway is highly responsive to inflammatory signals, particularly interferon-gamma, which strongly stimulates the IDO enzyme, thus linking immune activation directly to tryptophan metabolism. nih.gov This can lead to tryptophan depletion and an accumulation of kynurenine metabolites, which modulate immune responses. nih.gov
| Metabolite | Key Biological Role/Importance |
| Kynurenine | Central intermediate; modulates immune response. nih.gov |
| Kynurenic Acid | Neuroprotective; antagonist of specific glutamate (B1630785) receptors. wikipedia.orgnih.gov |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic; induces oxidative stress. nih.govnih.gov |
| Quinolinic Acid | Neurotoxic; an agonist of the NMDA receptor. wikipedia.orgnih.gov |
| Anthranilic Acid | A metabolite that can be formed from kynurenine; possesses antioxidant properties. wikipedia.orgresearchgate.net |
Phase II Metabolite Identification of N-Substituted Anthranilic Acids (e.g., Glucuronidation)
Phase II metabolism consists of conjugation reactions, where a polar molecule is attached to a xenobiotic or its Phase I metabolite. youtube.comupol.cz This process significantly increases the water solubility of the compound, facilitating its excretion from the body, primarily via the kidneys. youtube.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. upol.czresearchgate.net
Glucuronidation is one of the most important Phase II pathways, responsible for the metabolism of a large percentage of clinical drugs. upol.cz The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). upol.czresearchgate.net These enzymes transfer glucuronic acid from the high-energy co-substrate uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate, such as a hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) group. youtube.comresearchgate.net
N-substituted anthranilic acids, which possess both a secondary amine and a carboxylic acid group, are potential substrates for Phase II enzymes. The presence of these functional groups provides handles for conjugation. youtube.com For example, the carboxylic acid moiety can undergo glucuronidation to form an acyl glucuronide. upol.cz Similarly, phenolic hydroxyl groups, such as the one in N-(m-hydroxyphenyl)anthranilic acid, are common sites for both glucuronidation and sulfation. nih.gov The formation of these glucuronide or sulfate (B86663) conjugates renders the parent molecule more polar and readily excretable, serving as a key detoxification step. youtube.comupol.cz
Advanced Analytical Methodologies in Research
Application of High-Resolution NMR Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation of Novel Compounds
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for the structural elucidation of novel compounds like N-(m-Hydroxyphenyl)anthranilic acid. researchgate.netcore.ac.uk These techniques provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its structure.
In the study of anthranilic acid derivatives, ¹H and ¹³C NMR spectra, often recorded in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal key structural features. researchgate.netni.ac.rs The chemical shifts (δ), signal multiplicities, and coupling constants (J) observed in these spectra are meticulously analyzed to confirm the arrangement of atoms. researchgate.net For instance, the number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the compound. researchgate.net
To overcome the complexities of spectral interpretation, especially in cases of overlapping signals or ambiguous assignments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. researchgate.netni.ac.rs Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons, ultimately leading to an unambiguous structural assignment. researchgate.netni.ac.rs
Detailed NMR spectral analyses have been reported for various amino- and hydroxy-substituted benzoic acids, providing a valuable reference for the study of this compound. ni.ac.rs These studies often involve the complete assignment of all proton and carbon-13 NMR signals, which is only achievable through the application of 2D NMR techniques. researchgate.net
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Metabolite Identification
Mass spectrometry (MS) and its hyphenated technique, liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the characterization of this compound and the identification of its metabolites. drugbank.comnih.gov MS provides information about the mass-to-charge ratio (m/z) of a compound, which helps in determining its molecular weight and elemental composition. nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the confident determination of a compound's molecular formula. iosrjournals.org The fragmentation pattern of a molecule in the mass spectrometer can also provide structural information.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for analyzing complex mixtures, such as biological samples, to identify and quantify specific metabolites. nih.gov In the context of this compound, LC-MS can be used to separate the parent compound from its various metabolic products.
For instance, studies on related compounds have utilized LC-MS to identify various hydroxylated and conjugated metabolites. drugbank.comdrugbank.com The structural elucidation of these metabolites is often achieved through a combination of their chromatographic behavior and their mass spectral data, including fragmentation patterns. nih.goviosrjournals.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule like this compound. researchgate.net The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
In the FT-IR spectrum of this compound, specific absorption bands would be expected for the various functional groups present. For example, the spectrum of the related N-phenyl anthranilic acid shows a characteristic band for the C=O stretch of the carboxylic acid group. The position of this band can shift upon coordination with metal ions, indicating the involvement of the carbonyl oxygen in bonding.
Other expected absorptions would include those for N-H stretching of the secondary amine, O-H stretching of the hydroxyl and carboxylic acid groups, and C-H and C=C stretching of the aromatic rings. researchgate.netchemicalbook.com The presence and position of these bands provide confirmatory evidence for the structure of the molecule. iosrjournals.org
*Expected wavenumber ranges are approximate and can vary based on the specific molecular environment.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of a compound.
For anthranilic acid and its derivatives, single-crystal X-ray analysis has been used to determine their crystal structures. researchgate.netresearchgate.net For example, it has been shown that solid anthranilic acid can exist in different crystalline forms, including a monoclinic crystal structure. wikipedia.org Studies on co-crystals of anthranilic acid with other molecules have revealed the nature of the intermolecular hydrogen bonding and the resulting crystal packing. researchgate.net
The data obtained from X-ray crystallography, including unit cell dimensions and space group, provide unambiguous proof of the solid-state structure of a compound. This information is invaluable for understanding its physical properties and for computational modeling studies.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Electrochemical) for Metabolite Quantification
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov When coupled with specialized detectors, such as electrochemical detectors, HPLC becomes a highly sensitive and selective method for quantifying metabolites.
A highly sensitive and accurate HPLC method with fluorimetric detection has been developed for the quantification of anthranilic acid and its metabolite, 3-hydroxyanthranilic acid. nih.gov This method utilizes a reversed-phase C18 column for separation. nih.gov The choice of mobile phase, consisting of a buffer and an organic modifier, is optimized to achieve good separation of the analytes. nih.gov
Electrochemical detection is another powerful tool for the analysis of electroactive compounds like this compound and its metabolites. This detection method offers high sensitivity and can be particularly useful for analyzing samples with complex matrices.
The development and validation of such HPLC methods are crucial for pharmacokinetic and metabolic studies, allowing for the accurate measurement of compound levels in biological fluids and tissues. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel N-Substituted Anthranilic Acid Derivatives with Enhanced Bioactivity
The core structure of anthranilic acid provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activities. ijpsjournal.com Future research will focus on the strategic modification of this scaffold to improve efficacy and target specificity.
One promising avenue involves the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. ijpsjournal.com For instance, the introduction of different substituent groups on the N-phenyl ring can significantly influence the anti-inflammatory properties of the resulting compounds. Research has shown that the position and nature of these substituents are critical for activity. A study on newer 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids demonstrated potent anti-inflammatory effects, with some derivatives showing greater activity than the standard drug phenylbutazone. nih.gov
Furthermore, the creation of hybrid molecules by combining the anthranilic acid scaffold with other pharmacologically active moieties is a key area of interest. For example, the synthesis of anthranilic diamide (B1670390) derivatives containing trifluoromethylpyridine and hydrazone moieties has been explored for their potential antiviral activity in plants. mdpi.com Similarly, the development of 2-acylamino-substituted N′-benzylbenzohydrazide derivatives has shown promise in creating new pesticides. acs.org
The exploration of halogen-substituted anthranilic acid derivatives has also yielded a novel chemical platform for androgen receptor antagonists, which could be beneficial for prostate cancer therapy. nih.gov Structure-activity relationship (SAR) studies are crucial in this context to identify the structural requirements for more potent and selective compounds. nih.govnih.gov
The following table summarizes some examples of novel N-substituted anthranilic acid derivatives and their observed bioactivities:
| Derivative Class | Key Structural Features | Observed Bioactivity | Reference |
| 5-bromo-N-substituted anthranilic acids | Pyrazoline and oxadiazole moieties | Anti-inflammatory | nih.gov |
| Anthranilic diamides | Trifluoromethylpyridine and hydrazone moieties | Plant antiviral | mdpi.com |
| 2-acylamino-N′-benzylbenzohydrazides | Substituted acyl hydrazine | Acaricidal, Larvicidal | acs.org |
| Halogen-substituted methyl anthranilates | Halogen substitutions on the anthranilate core | Androgen receptor antagonism | nih.gov |
| N-aryl/alkyl anthranilic acids | Various substitutions on the N-aryl/alkyl group | Varied, including anticancer and antimicrobial | ijpsjournal.com |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While many anthranilic acid derivatives have demonstrated significant biological effects, a deeper understanding of their mechanisms of action at the molecular level is essential for their development as therapeutic agents. Future research will need to employ a range of techniques to identify and validate the specific molecular targets of these compounds.
For instance, some N-substituted anthranilic acid derivatives have been identified as potent anti-inflammatory agents. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. ijper.org Further investigations are needed to confirm these interactions and to understand the precise binding modes.
In the context of cancer, certain anthranilic acid derivatives have been found to inhibit Far Upstream Element Binding Protein 1 (FUBP1), a protein that regulates the expression of key genes like c-Myc and p21. nih.gov This discovery opens up new avenues for cancer therapy, and future studies should focus on elucidating the exact mechanism by which these compounds inhibit FUBP1 function and how this translates to their anticancer effects. nih.gov
The antitubercular activity of some anthranilic acid derivatives has been linked to the inhibition of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.com However, further research revealed that their activity might also be due to the induction of intrabacterial acidification, highlighting the potential for multi-target effects. mdpi.com A deeper understanding of these dual mechanisms is crucial for optimizing their therapeutic potential.
Moreover, some halogen-substituted anthranilic acid derivatives act as androgen receptor (AR) antagonists through a novel mechanism that does not affect the N/C-terminal interaction of the AR, unlike existing antagonists. nih.gov Elucidating this distinct mode of action could lead to the development of new and more effective treatments for prostate cancer. nih.gov
Development of Specific Probes and Research Tools Based on the Anthranilic Acid Scaffold
The unique chemical properties of the anthranilic acid scaffold make it an excellent starting point for the development of specific probes and research tools. These tools are invaluable for studying biological processes and identifying new drug targets.
One area of active research is the creation of activity-based probes (ABPs) to target specific enzymes. For example, ABPs based on the anthranilate scaffold can be designed to covalently modify the active site of their target enzymes, allowing for their identification and characterization in complex biological samples. Researchers have developed ABPs targeting the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs), which are involved in the biosynthesis of many important natural products. nih.gov These probes can be used to label and identify NRPSs in live bacterial cells. nih.gov
Fluorescent probes are another important class of research tools that can be derived from the anthranilic acid structure. By incorporating fluorophores into the anthranilate scaffold, it is possible to create molecules that can be used to visualize and track biological processes in real-time. For example, a copolymer of pyrrole (B145914) and anthranilic acid has been used for the detection of copper ions. mdpi.com
The development of these probes relies on a detailed understanding of the structure-activity relationships of the anthranilic acid scaffold. By systematically modifying the scaffold and assessing the effects on probe activity and specificity, researchers can design highly targeted and effective research tools.
Further Integration of Computational Chemistry in Lead Optimization
Computational chemistry and in silico approaches are becoming increasingly integral to the drug discovery and development process. For anthranilic acid derivatives, these methods offer powerful tools for lead optimization, helping to design new compounds with improved potency, selectivity, and pharmacokinetic properties.
Quantitative structure-activity relationship (QSAR) studies are a key component of this computational approach. Both 2D- and 3D-QSAR models have been successfully applied to series of anthranilic acid derivatives to identify the key structural and physicochemical features that determine their biological activity. nih.gov For instance, a study on anthranilic acid derivatives as partial farnesoid X receptor (FXR) agonists used QSAR to reveal that factors like the number of rotatable bonds, relative negative partial charges, and surface area were important for activity. nih.gov
Molecular docking simulations provide another powerful tool for understanding how anthranilic acid derivatives interact with their biological targets at the atomic level. nih.gov By docking candidate molecules into the active site of a target protein, researchers can predict their binding affinity and orientation, providing valuable insights for the design of more potent inhibitors. This approach has been used to design novel anthranilic acid derivatives with predicted high efficacy as FXR agonists. nih.gov
Structure-based drug design, which combines computational modeling with experimental data, is a particularly powerful strategy for lead optimization. tmu.edu.tw This approach has been used to develop N-substituted anthra[1,2-c] nih.govmdpi.comnih.govthiadiazole-6,11-dione derivatives as potential multi-target anticancer agents. tmu.edu.tw Computational modeling was used to predict their ability to inhibit topoisomerases, which was then confirmed experimentally. tmu.edu.tw
The continued development and application of these computational methods will undoubtedly accelerate the discovery and optimization of new and effective drugs based on the anthranilic acid scaffold.
Investigation into the Role of Anthranilic Acid Derivatives in Cell-to-Cell Communication Systems
Recent research has uncovered a fascinating role for anthranilic acid and its derivatives in mediating communication, not only between bacteria but also between bacteria and other organisms. This opens up a new frontier for research, with the potential to develop novel strategies for controlling bacterial behavior and host-pathogen interactions.
In the plant pathogen Ralstonia solanacearum, anthranilic acid itself has been shown to act as a signaling molecule in a cell density-dependent manner, a process known as quorum sensing (QS). nih.gov It controls important biological functions in the bacterium, including the production of other QS signals. nih.gov The biosynthesis of anthranilic acid is conserved across various bacterial species, suggesting that this signaling role may be widespread. nih.gov
Furthermore, anthranilic acid produced by R. solanacearum can influence the behavior of other organisms in its environment. It has been shown to inhibit the sexual mating and hypha formation of the fungus Sporisorium scitamineum, indicating a role in inter-kingdom communication. nih.gov This antagonistic interaction highlights the potential for using anthranilic acid derivatives to manipulate microbial communities and control plant diseases.
The ability of anthranilic acid and its derivatives to act as signaling molecules suggests that they could be used to develop novel anti-infective agents that disrupt bacterial communication rather than directly killing the bacteria. This approach, known as anti-virulence therapy, is less likely to lead to the development of antibiotic resistance.
Future research in this area should focus on:
Identifying the specific receptors and signaling pathways that are targeted by anthranilic acid derivatives in different organisms.
Exploring the diversity of anthranilic acid-based signaling molecules produced by different bacteria.
Designing and synthesizing novel anthranilic acid derivatives that can be used to modulate bacterial communication and control infectious diseases.
Q & A
Q. Q. How does solid-state isomerism impact the supramolecular architecture of N-aryl anthranilic acid derivatives?
- Methodological Answer :
- Crystallographic analysis : Trans-anti dimers form via intermolecular H-bonds between COOH groups, while trans-syn dimers arise from π-π stacking and van der Waals interactions .
- Conformational flexibility : Substituents like methyl or methoxy groups dictate dimeric vs. polymeric packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
